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Introduction & Clinical Rationale

TS-141 is a novel sustained-release (SR) formulation of tipepidine hibenzate, developed via drug

repositioning for treating Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents [1].

Tipepidine, used as an antitussive (Asverin) for over 50 years, modulates monoamine levels in the brain by

inhibiting G-protein-activated inwardly rectifying potassium (GIRK) channels. This mechanism suggested

potential therapeutic benefits for ADHD [1]. The development of a sustained-release tablet aims to maintain

stable plasma concentrations, potentially improving efficacy and compliance compared to multiple daily

doses of an immediate-release formulation.

TS-141 Formulation and Pharmacokinetic Profile

The core of TS-141's design is its sustained-release profile. A Phase I study in healthy adults confirmed that

TS-141 provides sustained release of tipepidine, resulting in a different plasma exposure profile compared to

the immediate-release formulation, Asverin [1].

Table 1: Key Pharmacokinetic Parameters of TS-141 from Phase I Studies
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Parameter Finding/Outcome

Formulation Type Sustained-Release (SR) Tablet [1]

Reference IR
Formulation

Asverin (tipepidine hibenzate) [1]

Key PK Outcome TS-141 demonstrated a sustained-release profile, altering plasma exposure

compared to Asverin [1]

Critical Covariate CYP2D6 phenotype significantly impacted plasma exposure of tipepidine [1]

Detailed Clinical Trial Design & Protocols

The clinical development plan for TS-141 consisted of a Phase I study followed by a Phase II proof-of-

concept trial.

Phase I Study Protocol

Objective: To investigate the sustained-release profile of TS-141 and compare the plasma exposure

(e.g., AUC, C~max~, T~max~) of tipepidine after administration of TS-141 versus Asverin.
Design: An open-label, randomized-sequence crossover study [1].

Participants: Healthy adult volunteers.
Interventions: Administration of TS-141 and the immediate-reference drug (Asverin).

Endpoint: Pharmacokinetic parameters of tipepidine.
Key Finding: The study confirmed the sustained-release profile of TS-141 and established that the

CYP2D6 phenotype has significant effects on the plasma exposure of tipepidine [1].

Phase II Study Protocol

Objective: To examine the efficacy and safety of TS-141 in pediatric and adolescent ADHD patients.

Trial Registration: JapicCTI-163244 (Registered 9 May 2016) [1].
Study Design: An 8-week treatment, randomized, parallel-group, double-blind, placebo-controlled

trial [1].
Participants:
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Population: Children and adolescents aged 6–17 years diagnosed with ADHD.

Sample Size: 216 patients.
Randomization: Patients were randomized according to their CYP2D6 phenotype (e.g., Poor

Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM)) [1].
Interventions & Dosing:

Patients were randomized to one of four treatment arms:
TS-141 30 mg (once daily)

TS-141 60 mg (once daily)
TS-141 120 mg (60 mg twice daily)

Placebo
Primary Endpoint: Change from baseline in the ADHD Rating Scale IV-Japanese version (ADHD
RS-IV-J) score [1].
Key Methodological Considerations:

Pharmacogenomic Planning: The protocol mandated pre-screening for CYP2D6 phenotype
and stratified randomization based on the results [1].

Dosing Regimen: The 120 mg dose was administered as two 60 mg tablets twice a day to
maintain the sustained-release effect over 24 hours.

Table 2: Phase II Clinical Trial Dosing and Key Findings

Treatment
Arm

Dosing
Regimen

Overall Efficacy (vs.
Placebo)

Efficacy in CYP2D6 IM Subgroup

Placebo - Reference Reference

TS-141 30
mg

Once daily No significant

difference [1]

Not specified

TS-141 60
mg

Once daily No significant

difference [1]

Not specified

TS-141 120
mg

60 mg twice

daily

No significant

difference [1]

A trend toward larger improvement in ADHD

RS-IV-J scores vs. placebo [1]

Experimental Workflow and Metabolic Pathway
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The following diagram illustrates the key stages and critical metabolic pathway considered in the TS-141

clinical trial design.
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Randomization
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Analysis:
Overall & by CYP2D6 Subgroup
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Diagram 1: TS-141 Clinical Trial Workflow and Metabolic Considerations. The trial design integrated

CYP2D6 phenotyping due to its critical role in tipepidine metabolism and exposure, which directly

influenced the primary efficacy outcome [1].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s545407?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/33167920/
https://www.smolecule.com/products/s545407?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Critical Analysis & Key Takeaways for Future
Development

Confirmation of Sustained-Release Profile: The Phase I study successfully established that TS-

141 has a sustained-release pharmacokinetic profile, which is the foundational rationale for its once-
or twice-daily dosing regimen in the Phase II trial [1].

Central Role of Pharmacogenomics: The TS-141 development program highlights the critical
importance of integrating pharmacogenomics early in clinical trial design. The efficacy of the drug was

demonstrably dependent on the interaction between the dose and the patient's CYP2D6 phenotype
[1].

Dosing Considerations: The Phase II results suggested that the doses tested (up to 120 mg/day),
which were chosen based on the existing safety profile of the antitussive formulation, may have been

insufficient for a robust overall treatment effect in a genetically diverse ADHD population. Future trials
require dose-finding studies tailored specifically for the new indication [1].

Subgroup Promise: The trend of efficacy observed in the CYP2D6 Intermediate Metabolizer (IM)
subgroup at the 120 mg dose indicates a potential path forward. It suggests that higher doses or

targeted treatment for specific pharmacogenetic profiles could be effective [1].

Recommendations for Future Protocols

Phase IIb/III Trial Design: Subsequent studies should be powered to detect efficacy within specific
CYP2D6 metabolizer groups (e.g., IMs and possibly EMs) rather than the general population.

Dose Optimization: A dose-escalation study is warranted to determine the optimal therapeutic dose
for the ADHD indication, which may be higher than the maximum dose used in the initial Phase II trial.

Broader Biomarker Exploration: While CYP2D6 is critical, investigating the impact of other
pharmacokinetic and pharmacodynamic genes could provide a more comprehensive understanding

of response variability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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